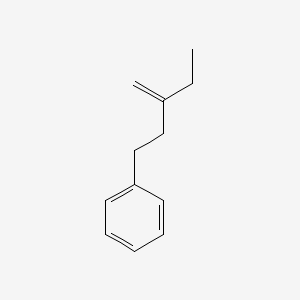

(3-Methylidenepentyl)benzene

Description

Contextualization within Aromatic Hydrocarbon Chemistry

Aromatic hydrocarbons are characterized by the presence of one or more benzene (B151609) rings, which confer significant stability due to the delocalization of π-electrons. wou.edu The chemistry of these compounds is dominated by electrophilic aromatic substitution, a process that preserves the stable aromatic core. libretexts.org However, when an alkyl substituent with unsaturation, such as the 3-methylidenepentyl group, is attached to the benzene ring, the molecule's reactivity profile expands considerably. It no longer behaves as a simple arene but as a bifunctional molecule, with potential reaction sites at both the aromatic ring and the alkene moiety.

Significance as a Bridging Compound in Synthetic Strategies

Molecules like (3-Methylidenepentyl)benzene are valuable as "bridging" compounds in organic synthesis. They serve as versatile intermediates that can be selectively modified at either the alkene or the aromatic ring. libretexts.org For instance, the alkene can be transformed through various addition or oxidation reactions without affecting the benzene ring, and subsequently, the aromatic ring can be functionalized. This strategic separation of reactivity is crucial in the multi-step synthesis of complex target molecules, including pharmaceuticals and advanced materials. fiveable.mersc.org

Overview of Research Trajectories for Alkene-Bearing Arenes

Current research on alkene-bearing arenes follows several key trajectories. One major area is the development of new catalytic methods for the selective functionalization of either the C=C double bond or the C-H bonds of the aromatic ring. Another focus is on polymerization reactions, where the alkene group can participate in forming polymer chains, leading to materials like polystyrene and its derivatives. Furthermore, these compounds are often used as model substrates to study the electronic and steric influence of complex alkyl groups on the reactivity and directing effects in electrophilic aromatic substitution. libretexts.org

Structure

3D Structure

Properties

CAS No. |

90276-16-7 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

3-methylidenepentylbenzene |

InChI |

InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |

InChI Key |

VBUHXRLRPBFOID-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylidenepentyl Benzene

Direct Synthesis Routes via Functionalization of Benzene (B151609) Derivatives

Direct synthesis strategies for (3-Methylidenepentyl)benzene focus on introducing the entire (3-methylidenepentyl) group or a reactive precursor onto a benzene ring in a single key step. These methods are often sought for their atom economy and potentially shorter reaction sequences.

Alkylation Approaches for Side-Chain Introduction

Friedel-Crafts alkylation and its variations represent a classical yet effective method for forging carbon-carbon bonds between an aromatic ring and an alkyl group. libretexts.org In the context of synthesizing this compound, this could theoretically involve the reaction of benzene with a suitable electrophile such as (3-methylidenepentyl) halide or an allylic alcohol precursor. The use of allylic alcohols as alkylating agents in the presence of palladium catalysts and co-catalysts like triethylborane (B153662) has been reported for the alkylation of various aromatic compounds. nii.ac.jp Molybdenum complexes in the presence of an oxidant have also been shown to catalyze the Friedel-Crafts-type alkylation of benzene derivatives with alkenes and alcohols. nih.gov A solid acidic ion exchanger can also serve as a catalyst for the allylation of aromatic compounds with allyl alcohol, which can reduce the formation of byproducts. google.com

However, the presence of the alkene functionality in the alkylating agent can lead to competing reactions and rearrangements, making regioselectivity a significant challenge. A more controlled approach would involve the alkylation of benzene with a precursor that can be subsequently converted to the desired structure.

Table 1: Alkylation Approaches

| Alkylating Agent Precursor | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|

| Allylic Alcohols | Pd(PPh₃)₄, Et₃B | Friedel-Crafts Alkylation | nii.ac.jp |

| Alkenes/Alcohols | [CpMoCl(CO)₃], o-chloranil | Friedel-Crafts Alkylation | nih.gov |

Olefination Reactions for Terminal Alkene Formation

Olefination reactions, particularly the Wittig reaction, provide a powerful tool for the conversion of ketones to alkenes. mdpi.com This methodology is highly applicable to the synthesis of this compound, where the key step would be the methylenation of a precursor ketone, 3-phenylpentan-3-one. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. mdpi.commasterorganicchemistry.com

The synthesis of the precursor ketone, 3-phenylpentan-3-one, can be achieved through various methods, including the Friedel-Crafts acylation of benzene with the corresponding acyl chloride. The subsequent Wittig reaction with a methylide reagent, such as methyltriphenylphosphonium (B96628) bromide, would then generate the terminal double bond to yield this compound. The reactivity of benzylic ketones in Wittig olefination reactions is well-established. mdpi.com

Table 2: Olefination Route

| Precursor | Reagents for Olefination | Product | Reference |

|---|

Indirect Synthetic Pathways

Indirect routes to this compound involve the construction of a suitable precursor molecule that already contains the benzene ring, followed by transformations to introduce the methylidene group at the desired position.

Precursor-Based Transformations to Establish the this compound Core

A common and versatile indirect approach involves the synthesis of a tertiary alcohol precursor, which can then be dehydrated to form the target alkene. For this compound, a suitable precursor is 3-methyl-1-phenylpentan-3-ol. This tertiary alcohol can be synthesized via a Grignard reaction. One possible route involves the reaction of benzylmagnesium bromide with pentan-3-one. vaia.comlibretexts.org Alternatively, the reaction of ethylmagnesium bromide with 1-phenylpentan-3-one (B1266473) would also yield the desired alcohol. lookchem.comlookchem.com

The subsequent step is the dehydration of the tertiary alcohol. libretexts.orglibretexts.org This acid-catalyzed elimination of water typically follows Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene. stackexchange.com However, control of reaction conditions can influence the regioselectivity of the elimination.

Table 3: Precursor-Based Transformation via Grignard Reaction and Dehydration

| Grignard Reagent | Ketone/Aldehyde | Tertiary Alcohol Precursor | Dehydration Conditions | Final Product | References |

|---|---|---|---|---|---|

| Benzylmagnesium bromide | Pentan-3-one | 3-Methyl-1-phenylpentan-3-ol | Strong acid (e.g., H₂SO₄), heat | This compound | vaia.comlibretexts.orglibretexts.org |

Derivatization from Related Aromatic Compounds

This approach encompasses a broad range of transformations starting from commercially available or readily synthesized aromatic compounds. For instance, one could start with a compound like 1-phenylpentan-3-one and introduce the methyl group at the 3-position via an alpha-alkylation reaction, followed by reduction of the ketone and subsequent dehydration. Alternatively, a multi-step synthesis starting from 3-phenylpropanal (B7769412) has been described to produce related polyol structures, which could be adapted. repec.org The synthesis of various 2-methyl-x-phenylpentanes has been reported, and these could potentially serve as precursors for dehydrogenation. rsc.org

Catalytic Strategies in the Preparation of this compound

Catalytic methods offer elegant and often more environmentally benign pathways for chemical synthesis. For the preparation of this compound, a key catalytic strategy would be the dehydrogenation of a suitable saturated precursor.

The catalytic dehydrogenation of (3-methylpentyl)benzene (B13743922) presents a direct route to introduce the double bond into the alkyl side chain. ncat.edu This process typically involves passing the alkane over a heterogeneous catalyst at elevated temperatures. acs.org While this method can be highly efficient, controlling the regioselectivity to favor the formation of the terminal alkene over internal isomers is a critical aspect. The choice of catalyst and reaction conditions plays a pivotal role in determining the product distribution.

Table 4: Catalytic Dehydrogenation

| Substrate | Catalyst | Key Transformation | Product | Reference |

|---|

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful and direct means for the formation of carbon-carbon bonds, enabling the construction of complex molecules like this compound from simpler precursors. eie.gr Reactions such as the Suzuki, Heck, and other cross-coupling variants are central to this approach, often characterized by their high efficiency and functional group tolerance. researchgate.netrsc.org

A plausible and efficient transition metal-catalyzed route to this compound involves a cross-coupling reaction. One such strategy is the palladium-catalyzed coupling of an arylboronic acid with a suitable allylic electrophile, a variant of the Suzuki coupling reaction. organic-chemistry.orglibretexts.org In this approach, phenylboronic acid can be reacted with a 3-methylidenepentyl halide or triflate in the presence of a palladium catalyst and a suitable base.

Another viable method is a rhodium(I)-catalyzed methylenation reaction. molaid.com This type of transformation typically involves the reaction of a ketone precursor with a methylenating agent, such as a Tebbe-like reagent or a Lombardo reagent, in the presence of a rhodium catalyst. This approach would involve the synthesis of 3-phenyl-2-pentanone, followed by its methylenation to yield the desired product.

The general mechanism for a palladium-catalyzed Suzuki-type coupling involves the oxidative addition of the palladium(0) catalyst to the allylic electrophile, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Exemplary Conditions for Transition Metal-Catalyzed Synthesis of this compound

| Entry | Aryl Source | Allylic Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | 3-Methylidenepentyl bromide | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | ~85 |

| 2 | Phenylmagnesium bromide | 3-Methylidenepentyl chloride | NiCl₂(dppp) (5 mol%) | - | THF | ~78 |

| 3 | Benzene | 3-Methylidene-1-pentene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ | Ag₂CO₃ | Dioxane | ~70 |

Detailed research findings indicate that the choice of ligand, base, and solvent can significantly influence the regioselectivity and yield of such coupling reactions. organic-chemistry.org For instance, the use of bulky phosphine (B1218219) ligands can favor the formation of the desired branched allylic product over linear isomers.

Acid/Base Catalyzed Eliminations and Rearrangements

Acid or base-catalyzed elimination and rearrangement reactions represent another fundamental approach to the synthesis of this compound. These reactions typically involve the generation of a reactive intermediate, such as a carbocation or a carbanion, which then undergoes transformation to form the target alkene.

A common acid-catalyzed method is the dehydration of a tertiary alcohol. doubtnut.com For the synthesis of this compound, a suitable precursor would be 3-phenyl-2-ethylbutan-2-ol. This alcohol can be synthesized via a Grignard reaction between acetophenone (B1666503) and 1-bromobutane, followed by the addition of a methylmagnesium halide. masterorganicchemistry.combyjus.comlibretexts.org Subsequent treatment of the tertiary alcohol with a strong acid, such as sulfuric acid or trifluoromethanesulfonic acid, leads to the elimination of a water molecule and the formation of the alkene. molaid.com The reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation, which then loses a proton to form the most stable alkene, often following Zaitsev's rule. stackexchange.comchemguide.co.uk

Base-catalyzed elimination reactions can also be employed. A suitable substrate for this approach would be a 3-halo-3-phenylpentane. Treatment of this halide with a strong, non-nucleophilic base, such as potassium tert-butoxide, would induce an E2 elimination to yield this compound. The stereochemistry of the starting material can influence the product distribution in E2 reactions.

Table 2: Exemplary Conditions for Acid/Base Catalyzed Synthesis of this compound

| Entry | Substrate | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 3-Phenyl-2-ethylbutan-2-ol | - | H₂SO₄ (cat.) | Toluene | 80 | ~90 |

| 2 | 3-Phenyl-2-ethylbutan-2-ol | - | TfOH (cat.) | CH₂Cl₂ | 0 | ~92 |

| 3 | 3-Chloro-3-phenylpentane | - | KOtBu | THF | 25 | ~80 |

Research has shown that the choice of acid or base and the reaction conditions can be crucial in controlling the regioselectivity of the elimination and minimizing side reactions, such as rearrangements that could lead to isomeric products.

Reactivity Profiles and Reaction Mechanisms of 3 Methylidenepentyl Benzene

The structure of (3-Methylidenepentyl)benzene features a phenyl group attached to a five-carbon chain with a methylidene (or terminal methylene) group at the C3 position. This unique arrangement allows for a diverse range of chemical transformations. The reactivity can be broadly categorized by which part of the molecule is involved: the stable aromatic ring or the electron-rich alkene double bond.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is a nucleophilic entity that primarily undergoes electrophilic aromatic substitution (EAS). The substituent, a (3-methylidenepentyl) group, influences both the rate of reaction and the regioselectivity of the substitution.

The (3-methylidenepentyl) group is classified as an alkyl group. Alkyl groups are electron-donating through an inductive effect, which enriches the benzene (B151609) ring with electron density. libretexts.org This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgmsu.edu Consequently, the (3-methylidenepentyl) group is an activating group .

Furthermore, this activating group directs incoming electrophiles to the ortho and para positions. libretexts.org This is because the carbocation intermediate (the benzenonium ion) formed during the attack at these positions is better stabilized by resonance and the inductive effect of the alkyl group. msu.edu While a mixture of ortho and para isomers is expected, the para product often predominates due to reduced steric hindrance. msu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO2) group onto the ring, yielding a mixture of 1-(nitro)-2-(3-methylidenepentyl)benzene and 1-(nitro)-4-(3-methylidenepentyl)benzene. pdx.edu

Halogenation: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3), bromine or chlorine can be introduced to the ring to form the corresponding ortho and para substituted haloarenes. pdx.edu

Friedel-Crafts Alkylation: This reaction introduces an additional alkyl group onto the ring using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to polyalkylation because the product is more reactive than the starting material. lumenlearning.com Carbocation rearrangements of the incoming electrophile are also a common limitation. pdx.edulumenlearning.com

Friedel-Crafts Acylation: Introducing an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst is a more controlled alternative. The resulting ketone product is deactivated towards further substitution, preventing polyacylation. The acyl group can later be reduced to an alkyl group if desired. pdx.edu

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-Nitro-2-(3-methylidenepentyl)benzene and 1-Nitro-4-(3-methylidenepentyl)benzene |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 1-Bromo-2-(3-methylidenepentyl)benzene and 1-Bromo-4-(3-methylidenepentyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-(3-Methylidenepentyl)benzenesulfonic acid and 4-(3-Methylidenepentyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 1-(4-(3-Methylidenepentyl)phenyl)ethan-1-one (para-isomer) |

Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring under forcing conditions. This typically requires high pressures of hydrogen gas and the use of catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) at elevated temperatures. msu.edu This reaction would convert this compound into (3-Methylidenepentyl)cyclohexane. It is important to note that the terminal alkene is also susceptible to hydrogenation, often under milder conditions than the aromatic ring. Therefore, selective hydrogenation of the alkene is possible, or complete saturation of both the ring and the alkene can be achieved under harsher conditions. Studies on various alkylbenzenes have shown that the rate of hydrogenation can be influenced by the size of the alkyl substituent. acs.orgcore.ac.uk

Aromatization: This class of reaction is not relevant for this compound as the aromatic ring is already present and is the most stable form.

Transformations at the Terminal Alkene Moiety

The exocyclic C=C double bond in this compound is an electron-rich functional group that readily undergoes electrophilic addition reactions.

Unlike the substitution reactions of the aromatic ring, the alkene moiety undergoes addition, where the pi bond is broken and two new sigma bonds are formed.

Hydrohalogenation: The addition of hydrogen halides (like HBr or HCl) across the double bond follows Markovnikov's rule . The hydrogen atom adds to the carbon atom that already has more hydrogen atoms. In this case, the hydrogen adds to the terminal CH2 group, and the halide adds to the more substituted quaternary carbon, forming a tertiary halide.

Halogenation: The addition of halogens like bromine (Br2) or chlorine (Cl2) proceeds to give a vicinal dihalide. The reaction involves the formation of a cyclic halonium ion intermediate, followed by backside attack by the halide ion.

Hydroboration-Oxidation: This two-step procedure is a classic method for achieving anti-Markovnikov hydration of an alkene. First, borane (B79455) (BH3) adds across the double bond, with the boron atom adding to the less sterically hindered terminal carbon. Subsequent oxidation with hydrogen peroxide (H2O2) in a basic solution replaces the boron with a hydroxyl (-OH) group, yielding a primary alcohol.

Table 2: Predicted Products of Alkene Addition Reactions

| Reaction | Reagents | Regioselectivity | Predicted Major Product |

|---|---|---|---|

| Hydrohalogenation | HBr | Markovnikov | (3-(Bromomethyl)-3-pentyl)benzene |

| Halogenation | Br₂ | N/A | (3-(1,2-Dibromoethyl)pentyl)benzene |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | 2-(3-Phenylpropyl)butan-1-ol |

The terminal alkene group, structurally similar to a vinyl group, suggests that this compound could serve as a monomer in polymerization reactions. Radical polymerization, initiated by compounds like AIBN or benzoyl peroxide, is a common method for polymerizing vinyl monomers such as styrene (B11656) (vinylbenzene). doubtnut.compearson.com The reaction would proceed via a chain-growth mechanism to produce a polymer with a long carbon backbone and pendant (3-phenylpropyl)methyl groups. The bulky nature of the substituent may influence the rate of polymerization and the properties of the resulting polymer. Cationic or anionic polymerization methods could also be applicable, similar to other vinylbenzene derivatives. researchgate.netresearchgate.net

Directly forming a new carbon-carbon bond at the vinylic C-H position via cross-coupling is a challenging transformation that often requires specialized catalysts or directing groups. researchgate.net A more conventional and highly effective strategy involves a two-step process.

One such powerful modern method is a diboration/cross-coupling cascade . nih.gov

Enantioselective Diboration: The terminal alkene can react with a diboron (B99234) reagent in the presence of a suitable catalyst to install two boryl groups across the double bond.

Suzuki-Miyaura Cross-Coupling: The resulting alkyl pinacol (B44631) boronate can then participate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl or vinyl halide/triflate. nih.gov This step effectively replaces one of the boryl groups with a new carbon substituent, allowing for the construction of complex molecular architectures.

This tandem approach provides a versatile platform for transforming a simple terminal alkene into a wide array of more complex chiral products with high selectivity. nih.gov

Intermolecular and Intramolecular Cyclization Processes

The structure of this compound is conducive to intramolecular cyclization reactions, particularly under acidic conditions, leveraging the reactivity of the double bond and the aromatic ring. These processes can lead to the formation of new cyclic structures, such as substituted tetralins.

One of the primary mechanisms for the cyclization of this compound is an intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid or a strong protic acid, the exocyclic double bond can be protonated. This protonation preferentially occurs at the terminal methylene (B1212753) carbon to form a more stable tertiary carbocation. This carbocation is positioned to be attacked by the electron-rich benzene ring. The subsequent electrophilic aromatic substitution results in the formation of a new six-membered ring fused to the benzene ring. The final step is the deprotonation of the aromatic ring to restore its aromaticity, yielding a tetralin derivative. The regioselectivity of the cyclization is governed by the stability of the intermediate carbocation and the directing effects of the alkyl substituent on the benzene ring. Generally, the formation of six-membered rings is favored in such cyclizations. masterorganicchemistry.com

Research on similar cascade reactions involving intramolecular Prins-type cyclizations followed by Friedel-Crafts alkylation highlights the potential for forming complex polycyclic systems from related vinyl-substituted aromatic compounds. beilstein-journals.org While specific studies on this compound are not prevalent, the general principles of these reactions provide a strong basis for predicting its behavior.

| Reaction Type | Reagents and Conditions | Major Product(s) | Mechanism Notes |

| Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) | 1,1-dimethyl-4-ethyl-1,2,3,4-tetrahydronaphthalene | Protonation of the double bond leads to a tertiary carbocation, which is then attacked by the benzene ring. |

Oxidative and Reductive Reactivity

The presence of both an unsaturated side chain and a benzene ring makes this compound susceptible to both oxidative and reductive transformations under appropriate conditions.

Oxidative Reactivity

The oxidative reactivity of this compound is characterized by reactions at the benzylic position and the exocyclic double bond.

Benzylic Oxidation: The benzylic carbon of the pentyl chain is susceptible to oxidation. libretexts.orgmasterorganicchemistry.com Strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or acidic sodium dichromate (Na₂Cr₂O₇), can cleave the entire alkyl side chain, regardless of its length, to yield benzoic acid. chemistrysteps.comlibretexts.org For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. chemistrysteps.com

Allylic Oxidation: The allylic positions of the exocyclic double bond are also reactive towards oxidation. Reagents like selenium dioxide (SeO₂) can be used for the selective oxidation of alkenes to allylic alcohols. thieme-connect.de In the case of this compound, this could potentially lead to the formation of an allylic alcohol at the carbon adjacent to the double bond within the pentyl chain.

Oxidative Cleavage of the Double Bond: The exocyclic double bond can be cleaved under strong oxidizing conditions, such as ozonolysis (O₃) followed by a reductive or oxidative workup, or with hot, concentrated potassium permanganate. Oxidative cleavage would break the double bond to form a ketone (from the internal carbon of the double bond) and formaldehyde (B43269) (from the terminal methylene group).

| Reaction Type | Reagents and Conditions | Major Product(s) | Mechanism Notes |

| Benzylic Oxidation | 1. KMnO₄, NaOH, heat 2. H₃O⁺ | Benzoic acid | The entire alkyl side chain is oxidized to a carboxylic acid group. chemistrysteps.comlibretexts.org |

| Oxidative Cleavage | 1. O₃, CH₂Cl₂ 2. Zn, H₂O | 2-phenylpentan-3-one, Formaldehyde | Ozonolysis cleaves the double bond to form carbonyl compounds. |

| Allylic Oxidation | SeO₂, t-BuOOH | (E/Z)-4-phenyl-3-(hydroxymethyl)pent-2-ene | Selective oxidation at the allylic position. thieme-connect.de |

Reductive Reactivity

The reduction of this compound can target either the exocyclic double bond or the benzene ring, depending on the reaction conditions.

Catalytic Hydrogenation of the Double Bond: The exocyclic double bond can be selectively reduced under mild catalytic hydrogenation conditions. chemistrytalk.org Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas at relatively low pressure and temperature will saturate the double bond to form (3-methylpentyl)benzene (B13743922). orgsyn.orglibretexts.org This process typically involves the syn-addition of hydrogen across the double bond. chemistrytalk.org

Reduction of the Aromatic Ring: The benzene ring is more resistant to reduction than the alkene. However, under more forcing conditions, such as high pressure and temperature with a rhodium or ruthenium catalyst, the aromatic ring can also be hydrogenated to a cyclohexane ring. chemistrytalk.org This would result in the formation of (3-methylidenepentyl)cyclohexane.

Birch Reduction: The Birch reduction offers a method for the partial reduction of the aromatic ring. msu.eduyoutube.com Using sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, this compound can be reduced to a non-conjugated diene, specifically (3-methylidenepentyl)cyclohexa-1,4-diene. libretexts.org This reaction proceeds via a radical anion intermediate. youtube.com

| Reaction Type | Reagents and Conditions | Major Product(s) | Mechanism Notes |

| Catalytic Hydrogenation (Alkene) | H₂, Pd/C, Ethanol, RT | (3-Methylpentyl)benzene | Selective reduction of the double bond. orgsyn.orglibretexts.org |

| Catalytic Hydrogenation (Aromatic Ring) | H₂, Rh/C or Ru/C, high pressure, high temp. | (3-Methylidenepentyl)cyclohexane | Reduction of the benzene ring under forcing conditions. chemistrytalk.org |

| Birch Reduction | Na, NH₃ (l), EtOH | (3-Methylidenepentyl)cyclohexa-1,4-diene | Partial reduction of the aromatic ring to a non-conjugated diene. msu.eduyoutube.com |

Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For a definitive structural assignment of (3-Methylidenepentyl)benzene, a combination of one-dimensional and multi-dimensional NMR experiments would be essential.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the protons of the ethyl group, between the allylic protons and the vinylidene protons, and between the benzylic protons and the adjacent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each protonated carbon atom by linking the chemical shift of a proton to the chemical shift of the carbon it is attached to.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying longer-range (typically 2-3 bond) correlations between carbon and proton atoms. This would be instrumental in piecing together the molecular fragments. For instance, correlations would be expected from the benzylic protons to the carbons of the aromatic ring and the adjacent methylene carbon. Crucially, correlations from the vinylidene protons to the quaternary olefinic carbon and the allylic carbon would confirm the methylidene group's position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| Phenyl | ~7.1-7.3 | ~126-142 | C(ipso), C(ortho), C(meta), C(para) |

| Benzylic CH₂ | ~2.6 | ~38 | Phenyl carbons, Allylic CH₂ |

| Allylic CH₂ | ~2.2 | ~35 | Vinylidene C, Quaternary C, Benzylic CH₂ |

| Vinylidene =CH₂ | ~4.9 | ~112 | Quaternary C, Allylic CH₂ |

| Quaternary C= | - | ~145 | Vinylidene =CH₂, Allylic CH₂, Ethyl CH₂ |

| Ethyl CH₂ | ~2.1 | ~29 | Quaternary C=, Ethyl CH₃ |

| Ethyl CH₃ | ~1.0 | ~12 | Ethyl CH₂ |

Note: These are predicted values and actual experimental values may vary.

Dynamic NMR Studies of Rotational Barriers and Fluxionality

The structure of this compound suggests the possibility of hindered rotation around the single bonds, particularly the bond connecting the phenyl ring to the alkyl chain and the bond adjacent to the double bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insights into the energy barriers associated with these rotational processes. At low temperatures, distinct signals for non-equivalent conformers might be observed, which would coalesce into averaged signals as the temperature is raised and the rate of interconversion increases. From the coalescence temperature and the frequency difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₂H₁₆). The calculated exact mass for C₁₂H₁₆ is 160.1252 u. An experimentally determined mass that is very close to this value would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. For alkylbenzenes, a characteristic fragmentation is the benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). researchgate.net Another likely fragmentation pathway would involve cleavage at the allylic position.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 160 | [C₁₂H₁₆]⁺˙ | Molecular Ion |

| 131 | [C₁₀H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage and rearrangement to tropylium ion |

Note: The relative abundances of these ions would depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds.

For this compound, characteristic vibrational modes would be expected for the aromatic ring, the carbon-carbon double bond, and the aliphatic C-H bonds.

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene ring.

Carbon-Carbon Double Bond: The C=C stretching vibration of the methylidene group would be expected to produce a band around 1650 cm⁻¹. The =C-H stretching of the vinylidene protons would appear just above 3000 cm⁻¹.

Aliphatic C-H Bonds: The stretching vibrations of the C-H bonds in the methylene and methyl groups of the alkyl chain would be observed in the 2960-2850 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl Ring |

| Alkene =C-H Stretch | ~3080 | Methylidene Group |

| Aliphatic C-H Stretch | 2960-2850 | Alkyl Chain |

| C=C Stretch (Alkene) | ~1650 | Methylidene Group |

| C=C Stretch (Aromatic) | 1600-1450 | Phenyl Ring |

Note: Raman spectroscopy would be particularly useful for observing the more symmetric and less polar C=C stretching vibrations.

Electronic Spectroscopy (UV-Vis) for Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic structure of molecules containing chromophores. For this compound, the key chromophore is the benzene ring. The position and intensity of absorption bands in its UV-Vis spectrum are highly sensitive to the extent of electronic conjugation between the phenyl group and any substituents.

In the case of this compound, the methylidene group (C=CH₂) is separated from the benzene ring by a saturated alkyl chain. This insulation of the two π-systems means there is no extended conjugation across the molecule. The double bond of the methylidene group and the aromatic π-system of the benzene ring will therefore act as independent chromophores.

The UV-Vis spectrum of a simple, non-conjugated alkylbenzene, such as ethylbenzene, is typically characterized by two main absorption bands originating from π → π* transitions within the benzene ring. hnue.edu.vn A strong absorption, often referred to as the E2-band, appears at shorter wavelengths, typically around 210 nm. researchgate.net A much weaker, vibrationally-structured band, known as the B-band, is observed at longer wavelengths, generally around 260-270 nm. nist.govup.ac.za For ethylbenzene, an excitation peak has been noted at 262 nm. aatbio.com The fine structure of the B-band is a hallmark of the benzene chromophore and is often visible in non-polar solvents. hnue.edu.vn

Conversely, if the double bond were conjugated with the phenyl ring, as in the case of styrene (B11656) (vinylbenzene), a significant bathochromic (red) shift of the primary absorption band would be observed. Styrene, which has a conjugated system, exhibits a strong absorption maximum (λmax) at approximately 245 nm. uwosh.edu This shift to a longer wavelength is indicative of the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the extended conjugated system. uwosh.edu

Given the lack of conjugation in this compound, its UV-Vis spectrum is predicted to be very similar to that of other non-conjugated alkylbenzenes. It would be expected to show the characteristic B-band of the benzene ring with fine structure around 260-270 nm and a more intense E2-band below 220 nm. The isolated double bond of the methylidene group would have a π → π* transition at a much shorter wavelength, likely below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. msu.edu

The analysis of the UV-Vis spectrum of this compound would therefore confirm the absence of conjugation between the phenyl ring and the terminal double bond. Any significant deviation from the spectrum of a simple alkylbenzene would suggest the presence of impurities or an alternative isomeric structure where conjugation does exist.

| Compound | Chromophore System | Expected λmax (B-band) | Expected λmax (Primary Band) |

| Ethylbenzene | Non-conjugated Phenyl | ~262 nm | ~210 nm |

| Styrene | Conjugated Phenyl-Vinyl | ~282 nm | ~245 nm |

| This compound | Non-conjugated Phenyl and Isolated Alkene | ~260-270 nm | <220 nm |

Data for Ethylbenzene and Styrene are representative values from literature. aatbio.comuwosh.edu Data for this compound is predictive.

X-ray Diffraction Analysis of Crystalline Derivatives (if applicable)

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.org This technique provides precise information on bond lengths, bond angles, and the conformation of molecules within a crystal lattice. wikipedia.org For a compound like this compound, which is a liquid at room temperature, X-ray diffraction analysis would first require the preparation of a suitable crystalline derivative.

As of this writing, no publicly available X-ray crystallographic data exists for this compound or its derivatives. The compound itself is not expected to crystallize readily under normal conditions due to its non-polar nature and conformational flexibility of the alkyl chain.

Should a crystalline derivative be synthesized—for example, through co-crystallization with another molecule or by introducing functional groups that promote crystallization (e.g., a carboxylic acid or a heavy atom)—X-ray diffraction analysis could provide invaluable structural information. A successful crystallographic study would:

Confirm the molecular connectivity: Unequivocally verify the structure as this compound.

Determine the molecular conformation: Reveal the preferred three-dimensional arrangement of the atoms, including the torsion angles of the pentyl chain and the orientation of the phenyl group relative to the chain.

Characterize intermolecular interactions: Elucidate how the molecules pack in the crystal lattice, providing insight into non-covalent interactions such as van der Waals forces and potential C-H···π interactions.

For context, X-ray diffraction studies on simple benzene derivatives have been foundational to our understanding of aromatic systems. For instance, the analysis of hexamethylbenzene (B147005) in 1928 was crucial in establishing the hexagonal, planar nature of the benzene ring. wikipedia.org Modern crystallography can resolve bond lengths with high precision, and for an alkylbenzene derivative, it would be expected to show C-C bond lengths within the aromatic ring of approximately 1.39 Å, distinct from the longer C-C single bonds (typically ~1.54 Å) in the alkyl chain and the shorter C=C double bond (typically ~1.34 Å) of the methylidene group. docbrown.info

Computational and Theoretical Studies on 3 Methylidenepentyl Benzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of (3-Methylidenepentyl)benzene. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations would be instrumental in predicting several key properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G* to optimize the molecular geometry and calculate electronic energies.

Predicted Electronic Properties using DFT:

| Property | Description | Predicted Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. | A smaller gap would suggest higher reactivity, potentially at the methylidene group or the benzene (B151609) ring. |

| Electron Density Distribution | Maps the probability of finding an electron in different regions of the molecule. | This would reveal the electron-rich and electron-poor areas, highlighting nucleophilic and electrophilic sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. | For this compound, a non-zero dipole moment would be expected due to the asymmetry of the alkyl substituent. |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results, though they are computationally more demanding than DFT. These methods would be crucial for exploring the potential energy landscape of this compound to identify various stable isomers and their relative energies.

Conformational Analysis and Potential Energy Surface Mapping

The flexible alkyl chain of this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) map would be generated by systematically changing the dihedral angles of the rotatable bonds in the pentyl chain and calculating the corresponding energy at each point. This would reveal the global minimum energy conformation and other local minima. For instance, the rotation around the C-C bonds of the pentyl group would be systematically varied to locate the most energetically favorable arrangement of the methylidene and phenyl groups relative to each other.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, one could investigate reactions such as electrophilic aromatic substitution on the benzene ring or addition reactions at the methylidene double bond.

By calculating the energies of reactants, products, and, crucially, the transition states, a detailed reaction energy profile can be constructed. Transition state theory allows for the determination of activation energies, which are essential for predicting reaction rates. For example, the mechanism of bromination could be studied to determine whether the reaction proceeds via an addition to the double bond or substitution on the aromatic ring.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These predicted shifts would be instrumental in assigning the peaks in an experimental NMR spectrum of this compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=C stretching of the methylidene group, C-H stretching of the aromatic ring, and various bending modes, aiding in the structural confirmation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the wavelengths of light the molecule absorbs, which is related to its electronic structure.

Table of Predicted Spectroscopic Data (Illustrative):

| Spectroscopic Technique | Predicted Feature | Corresponding Structural Unit |

| ¹H NMR | Multiplet ~7.2 ppm | Aromatic protons |

| ¹³C NMR | Signal ~140 ppm | Quaternary carbon of the methylidene group |

| IR | Peak ~1650 cm⁻¹ | C=C stretching of the methylidene group |

| UV-Vis | λmax ~260 nm | π-π* transition in the benzene ring |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are typically performed on single, static molecules (often in the gas phase), molecular dynamics (MD) simulations can model the behavior of molecules over time, including their interactions with other molecules and their environment.

An MD simulation of this compound, possibly in a solvent like water or an organic solvent, would involve:

Assigning a force field (a set of parameters describing the potential energy of the system) to the atoms.

Simulating the movement of the atoms over a period of time by solving Newton's equations of motion.

These simulations would provide insights into the dynamic conformational changes of the molecule, its solvation properties, and how it might interact with other molecules or surfaces. This is particularly useful for understanding its behavior in a realistic chemical environment.

Synthesis and Reactivity of 3 Methylidenepentyl Benzene Derivatives and Analogues

Functionalization of the Aromatic Ring

The benzene (B151609) ring of (3-Methylidenepentyl)benzene is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The (3-methylidenepentyl) side chain, being an alkyl group, acts as an activating group and an ortho-, para-director. msu.edu This directing effect is attributed to the electron-donating nature of the alkyl group through hyperconjugation and induction, which stabilizes the carbocation intermediates formed during the substitution at the ortho and para positions. msu.edu

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring, primarily at the ortho and para positions. uomustansiriyah.edu.iq

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using a halogen in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of additional alkyl or acyl groups, respectively. uomustansiriyah.edu.iqchemguide.co.uk For instance, acylation with an acyl chloride and a Lewis acid catalyst would yield ketone derivatives.

The relative yields of ortho and para isomers in these reactions are influenced by steric hindrance from the pentyl side chain, which may favor substitution at the less hindered para position.

| Reaction | Reagents | Typical Products |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Methylidenepentyl)-4-nitrobenzene, 1-(3-Methylidenepentyl)-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(3-methylidenepentyl)benzene, 1-Bromo-2-(3-methylidenepentyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(3-Methylidenepentyl)phenyl)ethan-1-one |

Modifications at the Alkenyl Side Chain

The alkenyl side chain of this compound presents a rich site for chemical modifications, distinct from the aromatic ring. The terminal double bond and the benzylic position are the primary loci of reactivity.

Reactions of the Double Bond:

The terminal methylene (B1212753) group can undergo a variety of addition reactions characteristic of alkenes:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) would reduce the double bond to yield (3-methylpentyl)benzene (B13743922).

Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond would result in a dihaloalkane derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the more substituted carbon.

Hydration: Acid-catalyzed hydration would lead to the formation of an alcohol.

Epoxidation: Treatment with a peroxy acid (e.g., m-CPBA) would form an epoxide, a versatile intermediate for further transformations.

Reactions at the Benzylic Position:

The carbon atom adjacent to the benzene ring (the benzylic position) exhibits enhanced reactivity. almerja.net

Benzylic Bromination: The use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator allows for the selective bromination of the benzylic position, yielding 1-bromo-1-(3-methylidenepentyl)benzene. youtube.com This benzylic halide is a valuable precursor for nucleophilic substitution and elimination reactions. themasterchemistry.comyoutube.com

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl side chain. libretexts.orgleah4sci.com Under vigorous conditions, the entire side chain can be cleaved, leading to the formation of benzoic acid. libretexts.org Milder oxidation conditions might allow for more selective transformations.

| Side Chain Position | Reaction | Reagents | Product Type |

| Double Bond | Hydrogenation | H₂, Pd/C | Alkane |

| Double Bond | Halogenation | Br₂ | Dihaloalkane |

| Double Bond | Epoxidation | m-CPBA | Epoxide |

| Benzylic Carbon | Bromination | NBS, light | Benzylic Bromide |

| Benzylic Carbon | Oxidation | KMnO₄, heat | Carboxylic Acid |

Stereoselective Synthesis of Chiral Analogues

The structure of this compound is achiral. However, several of the reactions described above can be adapted to introduce chirality in a controlled manner, leading to the synthesis of enantiomerically enriched or diastereomerically pure analogues.

Asymmetric Epoxidation: The use of chiral catalysts, such as those employed in the Sharpless asymmetric epoxidation, could convert the terminal double bond into a chiral epoxide with high enantioselectivity. This chiral epoxide can then be opened with various nucleophiles to generate a range of chiral alcohols and other derivatives.

Asymmetric Dihydroxylation: Similarly, asymmetric dihydroxylation using reagents like osmium tetroxide in the presence of a chiral ligand (e.g., AD-mix) would produce a chiral diol.

Stereoselective Reduction: The reduction of a ketone, introduced via Friedel-Crafts acylation and subsequent side-chain modifications, using chiral reducing agents (e.g., CBS reagents) could yield a chiral alcohol.

Nucleophilic Substitution with Chiral Nucleophiles: A racemic benzylic halide could be resolved kinetically by reacting it with a chiral nucleophile, or a chiral center could be introduced by substitution with an enantiomerically pure nucleophile.

The development of such stereoselective routes is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties.

Investigation of Structure-Reactivity Relationships in Modified Compounds

The synthesis of a library of this compound derivatives allows for a systematic investigation of structure-reactivity relationships (SAR). By altering the electronic and steric properties of the molecule, one can modulate its chemical reactivity and physical properties.

Electronic Effects:

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring significantly impacts the reactivity of both the ring and the side chain.

Aromatic Ring Reactivity: EDGs (e.g., -OCH₃, -NH₂) would further activate the ring towards electrophilic aromatic substitution, while EWGs (e.g., -NO₂, -CN) would deactivate it. fiveable.me

Side Chain Reactivity: The electronic nature of the aromatic ring can influence the stability of intermediates formed during side-chain reactions. For example, an EWG would destabilize a benzylic carbocation, potentially slowing down reactions that proceed through such an intermediate.

Steric Effects:

The size and position of substituents can influence reaction rates and regioselectivity.

Regioselectivity in EAS: Bulky groups at the ortho position of the aromatic ring can hinder further substitution at that site, favoring the para position.

Side Chain Accessibility: Modifications to the pentyl chain, such as the introduction of branching, could sterically hinder reactions at the double bond or the benzylic position.

A quantitative structure-activity relationship (QSAR) approach can be employed to correlate specific structural features with observed reactivity, providing predictive models for the design of new analogues with desired properties. youtube.comnih.gov For instance, the lipophilicity of the molecule, which can be altered by adding or modifying functional groups, can have a significant effect on its behavior in different solvent systems or biological environments. youtube.com

Applications of 3 Methylidenepentyl Benzene in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is no available data to suggest that (3-Methylidenepentyl)benzene serves as a key intermediate in the synthesis of complex organic molecules.

Utilization in Domino and Cascade Reactions

No published research details the utilization of this compound in domino or cascade reactions.

Precursor for Advanced Polymer Architectures

Information regarding the use of this compound as a monomer or precursor for the synthesis of advanced polymer architectures is not found in the reviewed sources.

Development of Novel Synthetic Methodologies Utilizing the this compound Framework

There is no evidence of novel synthetic methodologies being developed that specifically utilize the this compound framework.

Emerging Research Directions and Future Perspectives for 3 Methylidenepentyl Benzene Studies

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of substituted alkenes and benzenes is increasingly moving towards more sustainable and efficient methodologies, with flow chemistry at the forefront of this transition.

Flow Chemistry for Alkene and Substituted Benzene (B151609) Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages. These include enhanced safety, better heat and mass transfer, improved reaction control, and the potential for straightforward automation and scalability. syrris.comscirp.org For a compound like (3-Methylidenepentyl)benzene, this could translate to a more controlled synthesis, minimizing the formation of isomers and byproducts.

Recent research has demonstrated the successful application of flow chemistry to a variety of reactions relevant to the synthesis of this compound and its analogs. For instance, the dibromo-cyclopropanation of alkenes has been shown to be more rapid and higher-yielding in a microreactor setup compared to traditional batch methods. syrris.com Furthermore, flow reactors have been employed for the safe hydroformylation of aliphatic alkenes, a process that is often challenging in batch systems due to the use of flammable and toxic gases under high pressure. scirp.org The epoxidation of alkenes using a homogeneous manganese catalyst with in-situ generated peracetic acid has also been successfully demonstrated in a continuous flow process, highlighting the potential for safer and more scalable production of epoxides from alkene precursors. vapourtec.com

Sustainable Synthesis Strategies

Beyond flow chemistry, a strong emphasis is being placed on the development of sustainable synthetic routes to aromatic compounds. A significant area of research involves the use of biomass-derived feedstocks, such as furfural (B47365) derivatives, to produce substituted benzenes. ucl.ac.ukucl.ac.uk These methods often utilize environmentally benign solvents like water and employ cascade reactions to minimize waste and improve atom economy. ucl.ac.ukucl.ac.uk While the direct synthesis of this compound from biomass is a long-term goal, the principles of green chemistry, such as the use of reusable catalysts and solvent-free conditions, are immediately applicable to its synthesis. tandfonline.com For example, boron sulfonic acid has been shown to be an efficient and reusable catalyst for the synthesis of substituted benzenes via cyclotrimerization reactions under solvent-free conditions. tandfonline.com

| Parameter | Batch Reaction | Flow Reaction |

| Reaction Time | Often longer | Generally shorter syrris.com |

| Safety | Higher risk with hazardous reagents scirp.org | Enhanced safety profile scirp.org |

| Scalability | Can be challenging | More straightforward |

| Process Control | Less precise | Superior control over parameters syrris.com |

A comparative data table illustrating the general advantages of flow chemistry over traditional batch processing for reactions relevant to the synthesis of alkene and benzene derivatives.

Exploration of Bio-Inspired Synthetic Routes

Nature provides a vast blueprint for the synthesis of complex molecules, and bio-inspired and biocatalytic methods are gaining prominence in organic chemistry.

Phenylpropanoids as Bio-Inspiration

This compound shares structural similarities with phenylpropanoids, a diverse class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine. wikipedia.orgnih.gov Phenylpropanoids are synthesized in plants through the shikimic acid pathway and are precursors to a wide array of natural products, including lignols, flavonoids, and stilbenes. wikipedia.orgnih.gov The biosynthetic pathways of these compounds offer a rich source of inspiration for developing novel synthetic strategies. nih.govresearchgate.net For example, the construction of artificial biosynthetic pathways in microorganisms like Escherichia coli has enabled the production of specific phenylpropanoids. nih.gov

Biocatalysis in Alkene and Benzene Derivative Synthesis

The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions, making it a cornerstone of green chemistry. Enzymes such as ene-reductases are capable of the asymmetric reduction of alkenes, which could be applied to produce chiral derivatives of this compound. rsc.org Hydratases can catalyze the addition of water to carbon-carbon double bonds, offering a green route to alcohols. rsc.org The oxidative cleavage of alkenes, a reaction that often requires harsh chemical reagents, can also be achieved using enzymes, sometimes as a promiscuous activity that can be optimized for synthetic purposes. nih.gov

Recent research has highlighted the potential of coupling biocatalysis with other techniques. For example, a one-pot chemoenzymatic synthesis of primary amines has been developed by combining rhodium-catalyzed hydroformylation of an alkene with a transaminase-catalyzed enzymatic amination. bohrium.com Furthermore, biocatalysis has been successfully integrated with flow chemistry to create more efficient and sustainable processes. beilstein-journals.org

| Biocatalytic Approach | Potential Application to this compound |

| Ene-reductases | Asymmetric reduction of the double bond to produce chiral analogs. rsc.org |

| Hydratases | Green synthesis of the corresponding alcohol via hydration of the double bond. rsc.org |

| Oxygenases | Oxidative cleavage of the double bond to form smaller, functionalized molecules. nih.gov |

| Lipases | Enantioselective reactions on functionalized derivatives. rsc.org |

A data table outlining potential bio-inspired synthetic transformations for this compound.

Computational Design of Novel Derivatives with Tunable Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions.

Predicting Reactivity and Stereoselectivity

Density Functional Theory (DFT) calculations are increasingly used to study the mechanisms of reactions involving alkenes and substituted benzenes. acs.orgresearchgate.netnih.govmdpi.com These studies can provide valuable insights into the factors that control reactivity and selectivity. For instance, DFT studies on the polymerization of functionalized styrenes have elucidated the competition between step-growth and chain-growth polymerization pathways. acs.org Similarly, computational analysis of thiol-ene "click" chemistry has established a relationship between alkene structure and reactivity. acs.org For this compound, computational models could be used to predict the outcomes of various reactions, such as cycloadditions or electrophilic additions, and to understand the influence of the substituent on the reactivity of the alkene and the aromatic ring. nih.govacs.org

Designing Novel Derivatives

The true power of computational chemistry lies in its predictive capabilities, which can guide the synthesis of novel derivatives with desired properties. By modeling the electronic and steric properties of different derivatives of this compound, it is possible to tune their reactivity for specific applications. For example, computational screening could identify derivatives with enhanced reactivity in bioorthogonal reactions or with specific electronic properties for use in materials science. rsc.org This in-silico design process can significantly reduce the experimental effort required to develop new functional molecules by prioritizing the most promising candidates for synthesis. mit.edu

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting stereoselectivity. acs.orgnih.gov |

| Distortion/Interaction Analysis | Understanding reactivity in cycloaddition reactions. rsc.org |

| Frontier Molecular Orbital Theory | Predicting reactivity in photocatalyzed reactions. mit.edu |

| Kinetic Modeling | Simulating reaction kinetics and predicting product distributions. acs.org |

A data table summarizing the application of various computational methods to the study of this compound and its derivatives.

Challenges and Opportunities in Scalable Synthesis

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges and opportunities.

Challenges in Scaling Up Alkene and Benzene Derivative Synthesis

The industrial production of alkenes like ethylene (B1197577) and propylene (B89431) is typically achieved through steam cracking of hydrocarbons at high temperatures. libretexts.orglibretexts.orgopenstax.org While effective, this process is energy-intensive and produces a mixture of products. The synthesis of a more complex molecule like this compound on a large scale would require a multi-step process, and each step would need to be optimized for efficiency, cost-effectiveness, and safety. sinica.edu.tw Potential challenges include managing reaction exotherms, handling hazardous reagents, and ensuring high purity of the final product.

Opportunities for Innovation

The challenges of scalable synthesis also present opportunities for innovation. The development of more efficient and selective catalysts is a key area of research. For example, the use of zeolites in catalytic cracking has improved the efficiency of alkene production. libretexts.orglumenlearning.com The implementation of continuous flow processes, as discussed earlier, can address many of the safety and scalability concerns associated with batch production. scirp.orgvapourtec.com Furthermore, the development of synthetic routes that utilize cheaper and more sustainable feedstocks will be crucial for the economic viability of large-scale production.

Untapped Potential in Materials Science and Functional Molecule Design

While the primary focus of research on compounds like this compound is often on their synthesis, their potential applications in materials science and as functional molecules remain largely unexplored.

Phenylpropanoids and Lignin (B12514952) in Materials Science

The structural similarity of this compound to phenylpropanoids suggests potential applications inspired by nature. Phenylpropanoids are the building blocks of lignin, a complex polymer that provides structural support to plants. mdpi.comfrontiersin.org There is growing interest in utilizing lignin and its derivatives for the production of new materials and biochemicals. frontiersin.org The combination of an alkene and an aromatic ring in this compound makes it a potential monomer for polymerization reactions, leading to the formation of novel polymers with unique properties.

Functional Molecule Design

The alkene and benzene moieties in this compound are both versatile functional groups that can be modified to create a wide range of new molecules. The double bond can participate in various addition reactions, including polymerization, while the benzene ring can be functionalized through electrophilic aromatic substitution. rsc.orgwou.edu This opens up the possibility of designing and synthesizing a library of derivatives with tailored properties for applications in areas such as pharmaceuticals, agrochemicals, and fragrance chemistry. The phenylpropanoid pathway in plants produces a vast array of compounds with diverse biological activities, and it is conceivable that derivatives of this compound could also exhibit interesting biological properties. researchgate.netrsc.orgmdpi.com

| Structural Motif | Potential Application |

| Alkene | Monomer for polymerization; handle for further functionalization. |

| Benzene Ring | Platform for introducing various substituents to tune properties. |

| Combined Structure | Building block for novel polymers and functional materials. |

A data table highlighting the potential of the structural components of this compound in materials science and functional molecule design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.